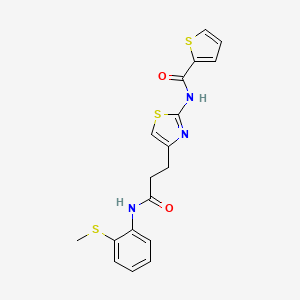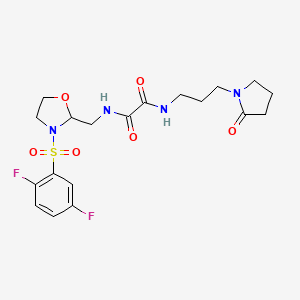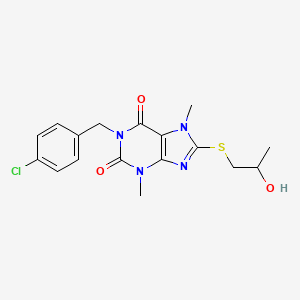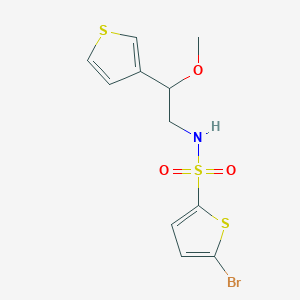
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents. For example, novel thiophene derivatives showing high activity in antiarrhythmic, serotonin antagonist, and antianxiety activities were synthesized from initial reactions of related thiophene carboxamides with various organic reagents. The synthesis process is confirmed through spectral data including IR, 1H NMR, and MS, as well as elemental analysis (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives and related compounds is elucidated using spectroscopic methods such as NMR and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms within the molecule, crucial for understanding the compound's reactivity and interactions (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiophene compounds undergo various chemical reactions, forming different derivatives with potential biological activities. Reactions include cyclization, thionation, and interaction with isocyanides, leading to diverse products with unique chemical properties. Such reactions are pivotal in synthesizing compounds with desired biological activities (Singh et al., 2022).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are investigated using techniques like X-ray crystallography. These properties are essential for determining the compound's suitability for various applications and for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of thiophene derivatives are studied to understand their potential as pharmaceuticals or other applications. The antimicrobial activity of various thiophene derivatives, for example, is assessed against multiple bacterial and fungal species, highlighting their potential in medical applications (Incerti et al., 2017).
Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
- Biological Importance of Derivatives : Thiophene and benzothiazole derivatives, similar in structure to the compound , have been identified with a wide spectrum of biological activities, suggesting potential therapeutic applications. For example, Frentizole, a ureabenzothiazole (UBT) derivative, is used in treating rheumatoid arthritis and systemic lupus erythematosus, and other UBTs serve as commercial fungicides and herbicides. The synthesis and study of such derivatives highlight the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Chemical Properties and Synthesis
Synthetic Importance in Heterocyclic Compounds : The reactivity and synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the compound of interest, show its importance as a building block in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, and others. The unique reactivity of such compounds offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating their broad application in synthesis (Gomaa & Ali, 2020).
Role in Synthesis of Benzofused Thiazole Derivatives : The compound is structurally similar to benzofused thiazole derivatives which have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential role in the development of new therapeutic agents with similar applications (Raut et al., 2020).
Significance in New Drug Development : Compounds like 1,3,4-oxadiazole, sharing structural similarities, have been identified for their various pharmacological properties and applications in different areas such as polymers and luminescence-producing materials. Their widespread applications and potential as bioisosteres of carboxylic acids, carboxamides, and esters highlight the broad scope of similar compounds in drug development and other fields (Rana et al., 2020).
Implications in Antimicrobial and Antitumor Activities : The study of imidazole derivatives, closely related structurally, showcases various antitumor activities and their potential in the synthesis of compounds with different biological properties, emphasizing the compound's potential utility in developing new antitumor drugs (Iradyan et al., 2009).
Application in Metal Complexes and Biological Activities : N-alkylphenothiazines, chemically analogous, are known for their diverse biological activities and their ability to coordinate metals, indicating the compound's potential in forming biologically active metal complexes with varying activities (Krstić et al., 2016).
Mécanisme D'action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, making it a versatile scaffold in medicinal chemistry .
In terms of pharmacokinetics, the properties of thiazole derivatives can vary widely depending on their specific structures. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability and distribution of thiazole-based drugs in the body.
Propriétés
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJHXPUNSYFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
